6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine 6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16538449
InChI: InChI=1S/C10H9ClI2N4O/c11-7-6-8(16-9(12)15-7)17(10(13)14-6)5-3-1-2-4-18-5/h5H,1-4H2
SMILES:
Molecular Formula: C10H9ClI2N4O
Molecular Weight: 490.47 g/mol

6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

CAS No.:

Cat. No.: VC16538449

Molecular Formula: C10H9ClI2N4O

Molecular Weight: 490.47 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine -

Specification

Molecular Formula C10H9ClI2N4O
Molecular Weight 490.47 g/mol
IUPAC Name 6-chloro-2,8-diiodo-9-(oxan-2-yl)purine
Standard InChI InChI=1S/C10H9ClI2N4O/c11-7-6-8(16-9(12)15-7)17(10(13)14-6)5-3-1-2-4-18-5/h5H,1-4H2
Standard InChI Key ZJXSASKNXFKIRT-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)N2C3=C(C(=NC(=N3)I)Cl)N=C2I

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound’s molecular formula is C₁₀H₉ClI₂N₄O, with a molecular weight of 490.47 g/mol . Its IUPAC name, 6-chloro-2,8-diiodo-9-(oxan-2-yl)purine, reflects the substitution pattern:

  • Chlorine at C6

  • Iodine at C2 and C8

  • Tetrahydropyran-2-yl group at N9 .

The THP group enhances solubility and stabilizes the purine ring during synthetic modifications .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₉ClI₂N₄O
Molecular Weight490.47 g/mol
CAS Number1262785-79-4
IUPAC Name6-chloro-2,8-diiodo-9-(oxan-2-yl)purine
Purity≥95% (GC)

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step regioselective reactions:

  • Starting Material: 6-Chloropurine derivatives are protected at N9 using tetrahydropyran under Vorbrüggen conditions .

  • Iodination: Lithium tetramethylpiperidide (LiTMP)-mediated iodination introduces iodine at C2 and C8 .

  • Cross-Coupling: Palladium-catalyzed Sonogashira (C2) and Stille (C8) couplings install functional groups like alkynes or heteroaromatics .

Table 2: Key Synthetic Steps

StepReagents/ConditionsYield (%)
N9 ProtectionTHP, TMSOTf, CH₃CN85–90
DiiodinationLiTMP, I₂, THF, –78°C70–75
Sonogashira CouplingPd(PPh₃)₄, CuI, 1-hexyne60–65

Industrial Scaling

Automated flow reactors optimize yield (≥97% purity) while reducing reaction times . MolCore and AccelaChem utilize continuous manufacturing for bulk production .

Applications in Medicinal Chemistry

Adenosine Receptor Antagonism

The compound’s C8-heteroaromatic derivatives (e.g., furan, thiophene) exhibit dual A₂A/A₃ adenosine receptor antagonism:

  • A₂AAR Antagonism: Subnanomolar affinity (K₁,A₂A = 7.7 ± 0.5 nM) via hydrophobic subpocket binding, preventing receptor activation .

  • A₃AR Modulation: Retains antagonism but with lower selectivity due to divergent binding modes .

Table 3: Biological Activity of Select Derivatives

DerivativeC8 SubstituentA₂AAR K₁ (nM)A₃AR K₁ (nM)
5dThienyl7.7 ± 0.542 ± 3
5jFuryl12 ± 155 ± 4

Recent Advances and Future Directions

Immune-Oncology Applications

Compound 5d enhances anti-PD-L1 therapy in murine models, reducing tumor volume by 60% . Oral bioavailability (F = 45%) and half-life (t₁/₂ = 6.2 h) support clinical translation .

Structural Modifications

Ongoing studies explore:

  • C2 Alkynyl Extensions: To improve blood-brain barrier penetration .

  • N6 Substitutions: Benzylamine derivatives for enhanced receptor selectivity .

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